molecular formula C10H16N2 B14077850 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine

Cat. No.: B14077850
M. Wt: 164.25 g/mol
InChI Key: WNKREVJQRFFJBH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a pyridine ring attached to a propan-1-amine backbone with two methyl groups at the second carbon position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with 2,2-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound hydrochloride may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amine derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride
  • (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

Uniqueness

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the position of the pyridine ring and the presence of two methyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,2-dimethyl-1-pyridin-3-ylpropan-1-amine

InChI

InChI=1S/C10H16N2/c1-10(2,3)9(11)8-5-4-6-12-7-8/h4-7,9H,11H2,1-3H3

InChI Key

WNKREVJQRFFJBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CN=CC=C1)N

Origin of Product

United States

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